molecular formula C18H19N5O2 B5850529 2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5850529
M. Wt: 337.4 g/mol
InChI Key: RVZSSBONHQHVAC-UHFFFAOYSA-N
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Description

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a trimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring mimics the carboxylate group, allowing it to bind to active sites of enzymes and receptors, thereby modulating their activity . The phenoxy group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a tetrazole ring and a phenoxyacetamide moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZSSBONHQHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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